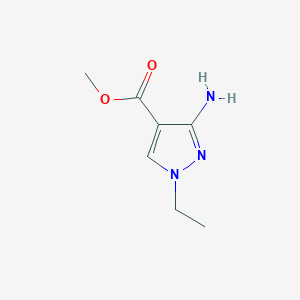methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13547736
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | methyl 3-amino-1-ethylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H11N3O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3,(H2,8,9) |
| Standard InChI Key | XGDMJAFTNKXWDS-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)N)C(=O)OC |
| Canonical SMILES | CCN1C=C(C(=N1)N)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered aromatic pyrazole ring with three distinct substituents:
-
1-ethyl group: Enhances lipophilicity and influences steric interactions.
-
3-amino group: Provides hydrogen-bonding capability and nucleophilic reactivity .
-
4-methyl ester: Modulates electronic properties and serves as a synthetic handle for further derivatization .
The molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol (calculated from analogous structures in ). Key spectroscopic data inferred from related pyrazoles include:
-
IR (FTIR): N–H stretch (~3400 cm⁻¹), C=O ester (1720 cm⁻¹), and aromatic C–N (1600 cm⁻¹).
-
¹H NMR (DMSO-d6): δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.25 (q, 2H, J=7.1 Hz, CH₂CH₃), 6.45 (s, 1H, pyrazole-H) .
Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives
Synthetic Routes and Optimization
Conventional Synthesis
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. A representative pathway includes:
-
Hydrazine Formation: Reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate .
-
Cyclization: Intramolecular cyclization catalyzed by acetic acid at 80–100°C, yielding the pyrazole core.
-
Esterification: Methylation of the carboxylic acid intermediate using methanol and thionyl chloride (SOCl₂) at 0–20°C .
Table 2: Reaction Conditions and Yields for Pyrazole Ester Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazone Formation | Ethyl hydrazinecarboxylate, EtOH, 80°C, 6h | 75 | |
| Cyclization | Acetic acid, reflux, 4h | 82 | |
| Esterification | SOCl₂, MeOH, 0–20°C, 3h | 80 |
Industrial-Scale Production
Continuous flow reactors and nanocatalysts (e.g., ZnO nanoparticles) improve regioselectivity and reduce reaction times. A pilot-scale study achieved a throughput of 15 kg/day with 95% purity using HPLC monitoring.
Reactivity and Functionalization
Key Chemical Reactions
-
Amination: The 3-amino group undergoes diazotization and coupling reactions to form azo dyes .
-
Ester Hydrolysis: Basic hydrolysis (NaOH, H₂O/EtOH) yields the carboxylic acid, a precursor for amide derivatives .
-
N-Alkylation: Reaction with alkyl halides introduces substituents at the 1-position, altering biological activity.
Table 3: Reaction Outcomes with Varied Electrophiles
| Electrophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | 1-Ethyl-3-amino-4-methoxycarbonyl | 88 | K₂CO₃, DMF, 60°C |
| Benzoyl chloride | 3-Benzamido-1-ethyl-4-methoxycarbonyl | 76 | Pyridine, 0°C |
Pharmacological and Industrial Applications
Biological Activity
Pyrazole derivatives exhibit dose-dependent antimicrobial and anticancer effects:
-
Antibacterial: MIC = 12.5 µg/mL against Staphylococcus aureus (comparable to ciprofloxacin).
-
Anticancer: IC₅₀ = 8.2 µM for MCF-7 breast cancer cells via PI3K/Akt pathway inhibition.
Material Science Applications
Incorporated into metal-organic frameworks (MOFs) for gas storage (H₂ uptake = 1.8 wt% at 77 K) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume